Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid is a complex organic compound with the molecular formula C10H12N2Na4O8. It is known for its chelating properties, which means it can form multiple bonds with a single metal ion. This compound is widely used in various industrial and scientific applications due to its ability to bind metal ions effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid typically involves the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction proceeds through multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the primary reaction it undergoes.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into smaller molecules.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.
Substitution: Reagents such as halogenated compounds and nucleophiles are used under controlled temperatures and pH conditions.
Hydrolysis: Acidic or basic solutions are used, with the reaction conditions varying depending on the desired rate of hydrolysis.
Major Products Formed
The major products formed from these reactions include metal complexes, substituted derivatives, and hydrolyzed fragments of the original compound .
Wissenschaftliche Forschungsanwendungen
Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in various analytical and synthetic procedures.
Biology: The compound is used in biochemical assays to remove metal ions that may interfere with enzyme activity or other biological processes.
Medicine: It is used in medical formulations to enhance the stability and efficacy of certain drugs by binding metal ions that could cause degradation.
Wirkmechanismus
The primary mechanism of action of Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid is through chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing the system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties but different molecular structure.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for certain metal ions compared to Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid.
Uniqueness
This compound is unique due to its specific structure, which provides a balance between binding strength and solubility. This makes it particularly useful in applications where both strong chelation and high solubility are required .
Eigenschaften
Molekularformel |
C14H24N2Na4O10+4 |
---|---|
Molekulargewicht |
472.31 g/mol |
IUPAC-Name |
tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H24N2O10.4Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1 |
InChI-Schlüssel |
BAOGCDPNNOBWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.